molecular formula C16H11F3N2O2S B2760217 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline CAS No. 338977-88-1

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline

Cat. No.: B2760217
CAS No.: 338977-88-1
M. Wt: 352.33
InChI Key: NMPMVBMVLVNMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline (CAS 338977-88-1) is a synthetic hybrid compound of significant interest in medicinal chemistry and drug discovery research. It incorporates both a quinoxaline heterocycle and a sulfonamide functional group, a combination known to enhance therapeutic potential and generate versatile biological activity . The quinoxaline core is a privileged pharmacophore with a broad spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Similarly, the sulfonamide moiety is a cornerstone of medicinal chemistry, found in many therapeutic agents acting as diuretics, antibiotics, and enzyme inhibitors . This molecular framework makes the compound a valuable scaffold for developing new bioactive molecules, particularly in oncology and infectious disease research. Quinoxaline sulfonamide hybrids are investigated as key structural motifs in the synthesis of potential kinase inhibitors, such as phosphatidylinositol 3-kinase (PI3K) inhibitors, which are a major target for cancer therapy . Furthermore, related quinoxaline derivatives have demonstrated notable antibacterial and antifungal activities in scientific studies, with the electrophilicity of substituents playing a critical role in their efficacy . Researchers utilize this compound as a building block in structure-activity relationship (SAR) studies to develop advanced therapeutic agents against a wide variety of diseases. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. Not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-3-4-11(8-12)10-24(22,23)15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMVBMVLVNMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Sulfur-Containing Electrophiles

A widely adopted method involves the reaction of o-phenylenediamine with α,β-unsaturated sulfides or sulfanylating agents. For example, β-nitro ene derivatives can serve as electrophilic partners in the presence of organocatalysts like L-proline.

Representative Procedure:

  • Reactants : o-Phenylenediamine (1.0 equiv), 3-(Trifluoromethyl)benzyl mercaptan (1.2 equiv).
  • Catalyst : L-Proline (10 mol%).
  • Solvent : Ethanol, room temperature, 6–10 hours.
  • Yield : 70–85% (reported for analogous substrates).

Mechanistic Insight :
L-Proline facilitates imine formation and subsequent cyclization via enamine intermediates, avoiding metal catalysts. The trifluoromethyl group remains intact due to the mild, non-acidic conditions.

Alternative Routes: Direct Sulfonylation of Quinoxaline

Friedel-Crafts-Type Sulfonylation

Direct introduction of the sulfonyl group using 3-(trifluoromethyl)benzylsulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃):

  • Reactants : Quinoxaline (1.0 equiv), 3-(Trifluoromethyl)benzylsulfonyl chloride (1.5 equiv).
  • Conditions : Dichloroethane, AlCl₃ (1.2 equiv), reflux, 8 hours.
  • Yield : 60–70% (limited by competing side reactions at N-atoms).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling of quinoxaline boronic esters with sulfonyl halides:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Cs₂CO₃, DMF, 100°C, 12 hours.
  • Yield : <50% (low due to poor stability of sulfonyl halides under these conditions).

Critical Analysis of Methodologies

Advantages of the Two-Step Oxidation Approach

  • Cost Efficiency : L-Proline catalysis avoids expensive metals.
  • Scalability : Ethanol solvent and room-temperature conditions align with green chemistry principles.
  • Functional Group Tolerance : Trifluoromethyl groups remain stable during both steps.

Limitations of Direct Sulfonylation

  • Regioselectivity Issues : Competing reactions at quinoxaline’s N-atoms reduce yields.
  • Harsh Conditions : Lewis acids (e.g., AlCl₃) may degrade sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex pharmaceutical and agrochemical structures.
  • Reagent in Organic Reactions : It is employed as a reagent in various organic transformations due to its unique reactivity profile.

Biology

  • Enzyme Inhibition Studies : Research indicates that 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline may inhibit specific enzymes involved in critical biological pathways, making it a candidate for biochemical assays.
  • Biochemical Probes : Its ability to interact with biological macromolecules positions it as a useful probe in studying enzyme mechanisms and cellular processes.

Medicine

  • Antimicrobial Activity : Quinoxaline derivatives have shown significant antibacterial effects against resistant strains such as Staphylococcus aureus and Enterococcus faecium, indicating potential use as new antibacterial agents .
  • Anti-inflammatory Properties : Some studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer therapeutic agent. Compounds derived from quinoxaline have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecium. The results indicated that certain derivatives exhibited superior efficacy compared to traditional antibiotics, particularly in preventing biofilm formation critical for persistent infections .
  • Anticancer Screening :
    Another investigation screened several quinoxaline analogs for their ability to inhibit cancer cell proliferation. The most active compounds were identified based on their structure-activity relationship (SAR), underscoring the importance of substituent positioning on the quinoxaline ring for enhanced potency .

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The trifluoromethyl and sulfonyl groups distinguish this compound from other quinoxaline derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Differences in Activity/Properties Source
2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline -SO₂-(3-CF₃-benzyl) at C2 338.30 Reference compound; high lipophilicity
2-[(4-Chlorophenyl)sulfonyl]quinoxaline -SO₂-(4-Cl-phenyl) at C2 304.75 Smaller substituent; less electron-withdrawing
2-Chloro-3-(trifluoromethyl)quinoxaline -Cl at C2, -CF₃ at C3 232.60 Halogen substitution; used in pharmacology
Inhibitor 18d (HCV NS3/4A Protease) -CF₃ at P2 quinoxaline Not specified 2–4× lower potency vs. non-CF₃ analogs
3-[(4-Ethoxybenzyl)amino]-6-(CF₃)quinoxaline-2-carboxylic acid -NH-(4-ethoxybenzyl), -COOH at C2 391.35 Enhanced solubility due to polar -COOH group

Physicochemical Properties

  • Thermal Stability: Sulfonyl-containing quinoxalines (e.g., 2-[(4-chlorophenyl)sulfonyl]quinoxaline) exhibit high boiling points (>500°C), suggesting robust thermal stability .

Biological Activity

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline core with a sulfonyl group and a trifluoromethyl-substituted benzyl moiety. The synthesis typically involves nucleophilic substitution reactions, where quinoxaline derivatives react with 3-(trifluoromethyl)benzyl bromide in the presence of a base like potassium carbonate, often in solvents such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability. The quinoxaline core can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating enzyme or receptor activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives. For instance, related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, demonstrating their potential as new antibacterial agents .

Anticancer Activity

Quinoxaline derivatives have shown promising anticancer properties. In vitro studies indicate that some derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. For example, certain quinoxaline compounds demonstrated IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, compared to doxorubicin's IC50 of 3.23 µg/mL . These findings suggest that modifications to the quinoxaline structure can enhance anticancer efficacy.

Diuretic Activity

Research on quinoxaline sulfonamide derivatives has also revealed diuretic effects. A specific derivative showed a high diuretic activity with Lipschitz values significantly higher than standard reference drugs like acetazolamide . This indicates the potential use of such compounds in treating conditions requiring diuresis.

Summary of Biological Activities

Biological Activity Description Reference
Antimicrobial Effective against MRSA and VRE; MIC values: 0.25-1 mg/L
Anticancer Significant cytotoxicity; IC50: 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7)
Diuretic High diuretic activity; superior to acetazolamide

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecium. Results indicated that certain derivatives were more effective than traditional antibiotics in preventing biofilm formation, which is critical for treating persistent infections .
  • Anticancer Screening : In another investigation, several quinoxaline analogs were screened for their ability to inhibit cancer cell proliferation. The most active compounds were identified based on their structure-activity relationship (SAR), highlighting the importance of substituent positioning on the quinoxaline ring for enhanced potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline, and how is purity ensured?

  • Answer : The compound is synthesized via nucleophilic substitution or sulfonation reactions. A typical approach involves reacting quinoxaline derivatives with 3-(trifluoromethyl)benzyl sulfonyl chloride under inert conditions (e.g., argon flow). Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Purity (>98%) is confirmed via HPLC or LC-MS, with structural validation by 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (1H^1 \text{H} NMR, 13C/19F^{13} \text{C} \text{/} ^{19} \text{F} NMR) resolves aromatic protons, sulfonyl groups, and trifluoromethyl substituents. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. UV/Vis spectroscopy (e.g., λmax ~270–320 nm) provides insights into conjugation effects. X-ray crystallography may be used for absolute configuration determination .

Q. How is reaction progress monitored during synthesis?

  • Answer : Thin-layer chromatography (TLC) with silica plates and UV visualization is standard. Solvent systems like ethyl acetate/hexane (1:3) are employed. For intermediates, in-situ FTIR tracks sulfonyl group formation (S=O stretch ~1350–1150 cm1^{-1}) .

Advanced Research Questions

Q. How does the 3-(trifluoromethyl)benzylsulfonyl group influence bioactivity in enzyme inhibition studies?

  • Answer : The trifluoromethyl group enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets. However, in HCV NS3/4A protease inhibitors, its introduction at the quinoxaline 3-position reduced potency by 2–6-fold, likely due to steric clashes with Asp168 or altered electronic interactions. Biochemical assays (IC50) and replicon models are used to validate these effects .

Q. What explains discrepancies between molecular docking predictions and experimental potency data for this compound?

  • Answer : Docking studies may suggest favorable binding conformations, but experimental potency losses (e.g., EC50 shifts) arise from unmodeled factors:

  • Electronic effects : Strong electron-withdrawing CF3 groups may destabilize π-π stacking.
  • Solvent interactions : Hydrophobic trifluoromethyl moieties alter solvation dynamics.
  • Resistant variants : Mutations (e.g., A156T in HCV protease) reduce steric tolerance. Co-crystallization studies are recommended to resolve such contradictions .

Q. What crystallographic insights exist for quinoxaline derivatives with sulfonyl substituents?

  • Answer : X-ray data for analogous compounds (e.g., 2-ethoxy-1,3-dihydroimidazoquinoxaline) reveal planar quinoxaline cores with sulfonyl groups adopting specific dihedral angles (~60–80°). Hydrogen bonding between sulfonyl oxygen and adjacent aromatic protons stabilizes crystal packing (space group P21/c, Z = 4). These structural features guide SAR for solubility and target engagement .

Q. How can derivatives of this compound be optimized for anti-proliferative activity?

  • Answer : Rational design strategies include:

  • Heterocyclic hybridization : Linking quinoxaline to 1,2,4-triazole sulfonamides enhances DNA intercalation.
  • Substituent positioning : Introducing electron-donating groups (e.g., methoxy) at the quinoxaline 6/7-positions improves cytotoxicity (IC50 ~10–50 μM in MCF-7 cells).
  • Molecular dynamics simulations : Assess binding stability to topoisomerase II or kinase targets .

Methodological Considerations

  • Data Contradiction Analysis : When biochemical assays conflict with computational models, validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics or mutagenesis studies to pinpoint residue-specific interactions .
  • Experimental Design : For SAR studies, maintain consistent assay conditions (e.g., pH, temperature) and include control compounds (e.g., UBCS039 for SIRT6 modulation) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.